molecular formula C18H23F3N2O3 B2421083 2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine CAS No. 2379972-58-2

2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine

Cat. No.: B2421083
CAS No.: 2379972-58-2
M. Wt: 372.388
InChI Key: DZMFYMRURQYXRY-UHFFFAOYSA-N
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Description

2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, an oxan-4-yl group, and a piperidin-1-yl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve reactions such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studies of reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and piperidine derivatives. Examples include:

  • 3-(trifluoromethyl)pyridine
  • Piperidin-1-yl methanone derivatives

Uniqueness

2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

oxan-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O3/c19-18(20,21)15-2-1-7-22-16(15)26-12-13-3-8-23(9-4-13)17(24)14-5-10-25-11-6-14/h1-2,7,13-14H,3-6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMFYMRURQYXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=CC=N2)C(F)(F)F)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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